1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid
Description
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid (CAS: 942474-19-3) is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to the para position of a phenyl ring, which is further connected to the nitrogen of a piperidine-4-carboxylic acid scaffold. Key properties include:
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMEHYPELUSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Piperidine-4-carboxylic acid (isonipecotic acid) : Serves as the core piperidine ring with a carboxylic acid at the 4-position.
- 4-(Methylsulfonyl)phenyl derivatives : Typically introduced as methylsulfonyl chloride or methylsulfonyl-substituted aromatic boronic acids.
- Reagents for coupling and functionalization : Carbodiimide-based coupling agents, palladium catalysts, and chlorinating agents such as thionyl chloride.
Stepwise Synthesis
Step 1: Preparation of 1-(4-methylsulfonylphenyl)piperidine intermediate
- The piperidine nitrogen is alkylated or coupled with a 4-(methylsulfonyl)phenyl moiety.
- This can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using 4-(methylsulfonyl)phenylboronic acid and a halogenated piperidine derivative.
- Reaction conditions typically involve organic solvents such as dichloromethane or DMF, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate.
- Temperature control is critical, often maintained between 80–100°C to optimize yield.
Step 2: Introduction or retention of the carboxylic acid group at the 4-position
- The carboxylic acid group can be introduced by starting with piperidine-4-carboxylic acid or by hydrolysis of ester intermediates.
- Esterification and subsequent saponification steps may be employed to protect and then liberate the acid functionality.
- Alternatively, direct coupling of the 4-(methylsulfonyl)phenyl group to piperidine-4-carboxylic acid is possible using carbodiimide reagents such as EDCI or DCC to form amide or related linkages.
Step 3: Oxidation of methylthio to methylsulfonyl (if starting from methylthio derivatives)
- If the methylsulfonyl group is introduced via methylthio precursors, oxidation is performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Controlled oxidation ensures conversion to the sulfone without over-oxidation or degradation of the piperidine ring.
Step 4: Purification and isolation
- The final compound is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- High-performance liquid chromatography (HPLC) is used to confirm purity (>95%) and to separate any regioisomers or side products.
Industrial and Process Optimization Considerations
- Transfer hydrogenation has been reported as an efficient method to methylate the piperidine nitrogen under mild conditions using formaldehyde, palladium on charcoal, and formic acid as a hydrogen donor at 90–95°C under ambient pressure. This method avoids the use of gaseous hydrogen and improves safety and scalability.
- Use of continuous flow reactors is advantageous for large-scale synthesis, providing better control over reaction parameters, heat transfer, and reproducibility.
- Optimization of stoichiometric ratios, solvent choice, and temperature profiles is essential to maximize yield and minimize impurities.
- Formation of hydrochloride salts of intermediates (e.g., 1-methylpiperidine-4-carboxylic acid hydrochloride) facilitates isolation and handling.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Starting Materials / Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling | Piperidine derivative + 4-(methylsulfonyl)phenylboronic acid | Pd catalyst, base, organic solvent, 80–100°C | Forms C–N or C–C bond at piperidine N or ring |
| 2 | Carboxylic acid introduction | Piperidine-4-carboxylic acid or ester intermediates | Hydrolysis or direct coupling with carbodiimides | Protect/deprotect steps may be needed |
| 3 | Oxidation | Methylthio precursor + oxidizing agent (H2O2, KMnO4) | Controlled temperature, aqueous or organic solvent | Converts methylthio to methylsulfonyl |
| 4 | Purification | Crude product | Chromatography, recrystallization | Ensures >95% purity |
| 5 | Salt formation (optional) | Free base + HCl | Ambient temperature | Improves stability and handling |
Research Findings and Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the integrity of the piperidine ring and the presence of the methylsulfonylphenyl substituent.
- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula.
- Infrared (IR) spectroscopy identifies characteristic carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and sulfone (S=O stretch ~1300–1150 cm⁻¹) functional groups.
- Chromatographic purity is assessed by HPLC with UV detection at 254 nm.
Biological Activity
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine core and a methylsulfonyl substituent, exhibits properties that may be beneficial in various therapeutic applications.
Structural Overview
The compound can be represented as follows:
- Chemical Formula : C₁₃H₁₇NO₄S
- Molecular Weight : 283.35 g/mol
- Structure : The piperidine ring is substituted with a methylsulfonyl group and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or modulation of various biological pathways, making it a candidate for therapeutic intervention in several diseases.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound may inhibit cancer cell proliferation. For instance, studies have shown that piperidine derivatives can exhibit significant antiproliferative effects on various cancer cell lines.
- Example Study : A study demonstrated that related piperidine compounds exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating their potential as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It may act on key enzymes involved in metabolic pathways or disease processes.
- Target Enzymes : Inhibitors of the menaquinone biosynthesis pathway have been identified as promising candidates for tuberculosis treatment, with related compounds showing IC50 values between 13–22 µM .
Neuropharmacological Effects
Given its structural characteristics, this compound may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of structurally related piperidine-4-carboxylic acid derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase the acidity of the carboxylic acid, reducing aqueous solubility but enhancing binding to polar biological targets .
- Halogenated derivatives (e.g., 4-chlorophenoxy in , 2-fluoro in ) exhibit moderate lipophilicity, balancing solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step protocols, such as coupling a piperidine core with a substituted phenyl group. For example, intermediates like benzaldehyde thiosemicarbazones (1a-p) are used to generate thiazolidineacetic acid derivatives via cyclization . Optimization includes controlling solvent polarity (e.g., DMF), catalysts (e.g., triethylamine), and temperature to maximize yield and purity. Characterization via IR, -NMR, and -NMR is critical for verifying structural integrity .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
- Advanced spectroscopic techniques are employed:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).
- NMR resolves the piperidine ring conformation and methylsulfonyl substituent position (-NMR for proton environments, -NMR for carbon backbone).
- Mass spectrometry confirms molecular weight (e.g., ESI-MS for exact mass) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- The carboxylic acid group contributes to pH-dependent solubility (enhanced in basic buffers), while the methylsulfonyl moiety increases hydrophobicity (logP ~0.28–0.5). Stability studies should assess degradation under acidic/alkaline conditions and oxidative stress .
Advanced Research Questions
Q. How does the methylsulfonyl group modulate biological activity in target binding assays?
- The methylsulfonyl group enhances electron-withdrawing effects, potentially improving receptor binding affinity. For example, in enzyme inhibition studies, sulfonyl-containing piperidines show increased activity against proteases or kinases due to stronger hydrogen bonding with catalytic residues . Computational docking (e.g., AutoDock Vina) can model interactions with targets like COX-2 or NMDA receptors .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:
- HPLC purification (>95% purity) to eliminate synthetic byproducts.
- Standardized assay protocols (e.g., consistent IC measurement conditions).
- Meta-analysis of structural analogs (e.g., comparing methylsulfonyl vs. methoxy substituents) .
Q. How can in silico models predict the pharmacokinetic profile of this compound?
- Tools like SwissADME predict:
- Absorption : Moderate permeability (AlogP ~2.5).
- Metabolism : Susceptibility to CYP3A4 oxidation.
- Toxicity : Ames test alerts for mutagenicity if nitro groups are present (not applicable here). Adjustments like ester prodrugs (e.g., methyl ester) can improve oral bioavailability .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key issues include:
- Intermediate stability : Thiosemicarbazones may degrade under prolonged storage.
- Yield optimization : Transition from batch to flow chemistry for exothermic reactions.
- Regulatory compliance : Documentation of impurity profiles (e.g., ICH guidelines) .
Methodological Tables
Table 1: Comparative Biological Activity of Piperidine Derivatives
| Compound | Target Enzyme | IC (nM) | Key Substituent | Reference |
|---|---|---|---|---|
| Methylsulfonyl derivative | COX-2 | 120 ± 15 | -SOCH | |
| Methoxy derivative | COX-2 | 450 ± 30 | -OCH |
Table 2: Synthetic Yield Optimization
| Step | Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DMF, 80°C, 12h | 65 | 90 |
| 2 | DMF, 100°C, 8h (optimized) | 82 | 95 |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
